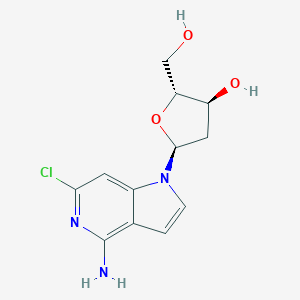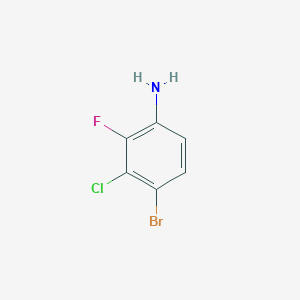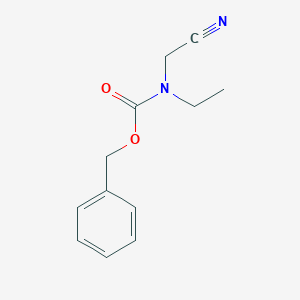
Benzyl (cyanomethyl)ethylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl (cyanomethyl)ethylcarbamate, also known as BCEC, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCEC is a carbamate derivative that has been shown to possess a variety of interesting properties, including its ability to act as a potent inhibitor of certain enzymes.
科学研究应用
Benzyl (cyanomethyl)ethylcarbamate has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and toxicology. One of the primary applications of Benzyl (cyanomethyl)ethylcarbamate is as an inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Benzyl (cyanomethyl)ethylcarbamate has been shown to be a potent inhibitor of this enzyme, making it a useful tool for studying the role of acetylcholinesterase in various physiological processes.
作用机制
The mechanism of action of Benzyl (cyanomethyl)ethylcarbamate involves its binding to the active site of acetylcholinesterase, thereby preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which can have a variety of physiological effects depending on the location and type of acetylcholine receptor present.
Biochemical and Physiological Effects:
Benzyl (cyanomethyl)ethylcarbamate has been shown to have a variety of biochemical and physiological effects, including its ability to increase the levels of acetylcholine in the brain and peripheral nervous system. This can lead to improvements in cognitive function, memory, and attention. Benzyl (cyanomethyl)ethylcarbamate has also been shown to have potential applications in the treatment of certain neurological disorders, such as Alzheimer's disease.
实验室实验的优点和局限性
One of the primary advantages of Benzyl (cyanomethyl)ethylcarbamate for lab experiments is its potency as an acetylcholinesterase inhibitor, which makes it a useful tool for studying the role of this enzyme in various physiological processes. However, Benzyl (cyanomethyl)ethylcarbamate also has some limitations, including its potential toxicity and the need for careful handling and storage.
未来方向
There are a number of potential future directions for research involving Benzyl (cyanomethyl)ethylcarbamate. One area of interest is the development of new and more potent acetylcholinesterase inhibitors based on the structure of Benzyl (cyanomethyl)ethylcarbamate. Another potential direction is the investigation of the potential therapeutic applications of Benzyl (cyanomethyl)ethylcarbamate in the treatment of neurological disorders, such as Alzheimer's disease. Additionally, further research is needed to better understand the biochemical and physiological effects of Benzyl (cyanomethyl)ethylcarbamate, as well as its potential toxicological effects.
合成方法
Benzyl (cyanomethyl)ethylcarbamate can be synthesized through a multi-step process involving the reaction of benzyl cyanide with ethyl chloroformate and subsequent treatment with ammonia. The resulting product is a white crystalline solid that is soluble in organic solvents.
属性
CAS 编号 |
115172-96-8 |
|---|---|
产品名称 |
Benzyl (cyanomethyl)ethylcarbamate |
分子式 |
C12H14N2O2 |
分子量 |
218.25 g/mol |
IUPAC 名称 |
benzyl N-(cyanomethyl)-N-ethylcarbamate |
InChI |
InChI=1S/C12H14N2O2/c1-2-14(9-8-13)12(15)16-10-11-6-4-3-5-7-11/h3-7H,2,9-10H2,1H3 |
InChI 键 |
QVXHGOBRFWRKPA-UHFFFAOYSA-N |
SMILES |
CCN(CC#N)C(=O)OCC1=CC=CC=C1 |
规范 SMILES |
CCN(CC#N)C(=O)OCC1=CC=CC=C1 |
同义词 |
BENZYL CYANOMETHYLETHYLCARBAMATE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Azane;6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-5-(6-carboxy-3,4,5-trisulfooxyoxan-2-yl)oxy-3,4-disulfooxyoxane-2-carboxylic acid](/img/structure/B37664.png)

![3-amino-2-methyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B37669.png)

![(S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine](/img/structure/B37672.png)
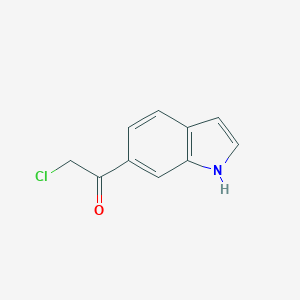
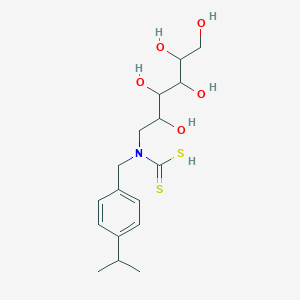
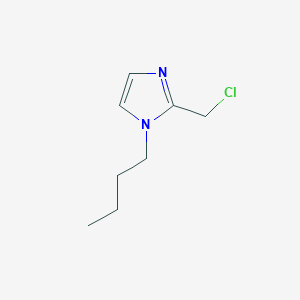

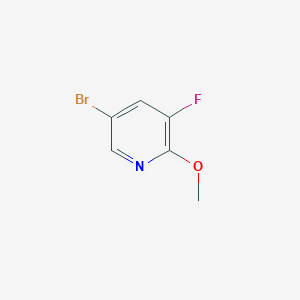
![2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione](/img/structure/B37685.png)
